molecular formula C9H6BrN B152726 7-Bromoquinoline CAS No. 4965-36-0

7-Bromoquinoline

Cat. No. B152726
Key on ui cas rn: 4965-36-0
M. Wt: 208.05 g/mol
InChI Key: XYBSZCUHOLWQQU-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

1-(4-Methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b:116 mg, 0.6554 mmol) was reacted with 7-bromo-quinoline (150 mg, 0.72098 mmol), 1,4-dioxane (50 mL), copper iodide (12.4 mg, 0.06554 mmol), trans-1,2-diamino cyclohexane (22.5 mg, 0.19638 mmol) and potassium phosphate (347.3 g, 1.6365 mmol) to afford the crude product. Purification by column chromatography on silica gel (2% MeOH in CHCl3) afforded 130 mg of the product (65.3% yield).
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
22.5 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
347.3 g
Type
reactant
Reaction Step One
Quantity
12.4 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
65.3%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13].Br[C:15]1[CH:24]=[C:23]2[C:18]([CH:19]=[CH:20][CH:21]=[N:22]2)=[CH:17][CH:16]=1.N[C@@H]1CCCC[C@H]1N.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][N:10]([C:15]2[CH:24]=[C:23]3[C:18]([CH:19]=[CH:20][CH:21]=[N:22]3)=[CH:17][CH:16]=2)[C:9]1=[O:13] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
116 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(NCC1)=O
Name
Quantity
150 mg
Type
reactant
Smiles
BrC1=CC=C2C=CC=NC2=C1
Name
Quantity
22.5 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
potassium phosphate
Quantity
347.3 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
12.4 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (2% MeOH in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(N(CC1)C1=CC=C2C=CC=NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 65.3%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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